Homovanillic Acid

Catalog No.
S530059
CAS No.
306-08-1
M.F
C9H10O4
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homovanillic Acid

CAS Number

306-08-1

Product Name

Homovanillic Acid

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)acetic acid

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

QRMZSPFSDQBLIX-UHFFFAOYSA-N

SMILES

Array

solubility

17 mg/mL

Synonyms

3 Methoxy 4 Hydroxyphenylacetic Acid, 3-Methoxy-4-Hydroxyphenylacetic Acid, 4 Hydroxy 3 Methoxyphenylacetic Acid, 4-Hydroxy-3-Methoxyphenylacetic Acid, Acid, 3-Methoxy-4-Hydroxyphenylacetic, Acid, 4-Hydroxy-3-Methoxyphenylacetic, Acid, Homovanillic, Homovanillic Acid

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)O

The exact mass of the compound Homovanillic acid is 182.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16682. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates. It belongs to the ontological category of guaiacols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Homovanillic acid (HVA) is the major terminal metabolite of the neurotransmitter dopamine. In industrial and laboratory procurement, it is primarily sourced as a quantitative reference standard for clinical chromatography (HPLC-ECD and LC-MS/MS) and as a fluorogenic substrate for peroxidase-coupled enzymatic assays [1]. Because it represents the end-stage of the catecholamine degradation pathway, it exhibits distinct electrochemical oxidation potentials and high chemical stability in biological matrices compared to its precursors[2]. These baseline properties dictate its selection over intermediate metabolites for long-term biomarker monitoring and its use as a highly specific probe in complex tissue homogenates [3].

Substituting homovanillic acid with intermediate dopamine metabolites or alternative fluorogenic substrates introduces critical workflow vulnerabilities. In diagnostic extractions, the intermediate metabolite DOPAC is highly susceptible to alkaline degradation, requiring immediate single-sample processing that disrupts high-throughput batch workflows [1]. In reactive oxygen species (ROS) quantification, substituting HVA with the highly sensitive Amplex Red probe in tissue matrices leads to severe analytical distortion; Amplex Red is cleaved by endogenous carboxylesterases in a horseradish peroxidase (HRP)-independent manner, generating false-positive fluorescence [2]. HVA resists this enzymatic cleavage, making it strictly HRP-dependent and non-interchangeable for accurate tissue-level H2O2 quantification [2].

Alkaline Matrix Stability During Solid-Phase Extraction

During the solid-phase extraction (SPE) of urine matrices at pH 7.0 to 8.5, HVA remains structurally stable, allowing for standard batch processing. In contrast, the intermediate metabolite DOPAC undergoes rapid irreversible degradation under these alkaline conditions, requiring immediate pre-treatment prior to column application [1].

Evidence DimensionAlkaline matrix stability during SPE (pH 7.0-8.5)
Target Compound DataStable; permits standard batch processing
Comparator Or BaselineDOPAC (Unstable; requires immediate pre-treatment)
Quantified DifferenceHVA eliminates the need for immediate single-sample processing required by DOPAC
ConditionsSolid-phase extraction of urine samples at pH 7.0-8.5

Ensures reproducible analyte recovery and enables scalable batch-processing of clinical samples without degradation-induced variability.

Resistance to Carboxylesterase-Driven Background Oxidation

In mitochondrial H2O2 release assays, the alternative probe Amplex Red is readily converted to resorufin by tissue carboxylesterases without the presence of HRP or H2O2, severely distorting quantitative measurements. Under identical assay conditions, HVA exhibits zero HRP-independent oxidation in liver mitochondria, ensuring that the fluorescent signal is exclusively tied to actual H2O2 release [1].

Evidence DimensionHRP-independent background fluorescence (False positives)
Target Compound DataNo HRP-independent oxidation detected
Comparator Or BaselineAmplex Red (Significant HRP-independent conversion to resorufin)
Quantified DifferenceHVA eliminates the carboxylesterase-induced false positive signal present with Amplex Red
ConditionsLiver mitochondria H2O2 release assay

Prevents false-positive readings in complex biological matrices, establishing HVA as a highly specific substrate for tissue-based oxidative stress assays.

Voltammetric Resolution in Complex Catecholamine Mixtures

When analyzing complex catecholamine mixtures via differential pulse voltammetry (DPV), dopamine (DA) and DOPAC exhibit overlapping oxidation peaks that prevent simultaneous determination. HVA, however, oxidizes at a distinct potential of approximately +0.7 V, and its analytical signal remains unaffected by the presence of DA and DOPAC [1].

Evidence DimensionVoltammetric peak resolution
Target Compound DataDistinct analytical signal at ~+0.7 V
Comparator Or BaselineDopamine and DOPAC (Overlapping oxidation peaks)
Quantified DifferenceHVA allows isolated quantification; precursors co-elute electrochemically
ConditionsDifferential pulse voltammetry (DPV) in Britton-Robinson buffer (pH 2.0)

Enables accurate multiplexed biomarker quantification without requiring extensive pre-analytical chromatographic separation.

Clinical Diagnostic Reference Standards for Catecholamine Profiling

HVA is utilized as a primary calibration standard in HPLC-ECD and LC-MS/MS diagnostic kits for neuroblastoma and pheochromocytoma. Its selection over intermediate metabolites like DOPAC is driven by its robust stability in alkaline urine and plasma matrices, which ensures reproducible recovery during high-throughput solid-phase extraction workflows [1].

Tissue-Based Oxidative Stress and Peroxidase Assays

As a fluorogenic peroxidase substrate, HVA is selected for quantifying H2O2 in liver, kidney, and other tissue homogenates. Because it resists HRP-independent cleavage by endogenous carboxylesterases, it provides a strictly H2O2-dependent fluorescent signal, avoiding the severe false-positive artifacts associated with Amplex Red in these specific matrices [2].

Multiplexed Electrochemical Biosensor Development

In the development of point-of-care electrochemical sensors for monitoring dopamine turnover, HVA serves as a highly resolvable target analyte. Its distinct oxidation potential (+0.7 V) prevents signal overlap with dopamine and DOPAC, allowing for direct differential pulse voltammetry measurements without prior chromatographic separation [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White solid; [Merck Index] White to pale brown crystalline powder; [Alfa Aesar MSDS]
Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

182.05790880 Da

Monoisotopic Mass

182.05790880 Da

Heavy Atom Count

13

LogP

0.33 (LogP)
0.33

Appearance

Solid powder

Melting Point

138 - 140 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X77S6GMS36

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000823 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

306-08-1

Wikipedia

Homovanillic_acid

General Manufacturing Information

Benzeneacetic acid, 4-hydroxy-3-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023

Cerebrospinal fluid monoamine metabolite concentrations in suicide attempt: A meta-analysis

Rishi Sharma, Sai Krishna Tikka, Arun Kumar Yadav, Ashish Ramesh Bhute, Puneet Dhamija, Binaya Kumar Bastia
PMID: 34090249   DOI: 10.1016/j.ajp.2021.102711

Abstract

The purpose of this meta-analysis was to critically examine the data from individual studies on CSF neurotransmitter metabolites to see whether there were consistencies in the results of the comparison of suicide attempters and psychiatric controls and of the comparison of attempted suicides using violent versus nonviolent methods.
Systematic literature search across different electronic databases using PubMed/Google Scholar/EMBASE/Cochrane library was conducted for studies that reported concentration of CSF-neurotransmitter metabolites: 5-hydroxyindoleacetic acid (5-HIAA), homovanillic acid (HVA) and 3-methoxy-4-hydroxy phenylglycol (MHPG) in suicide attempters, from January'1981 to November'2020. Standardized mean differences (SMDs) and corresponding 95 % confidence interval (CIs) were deduced for outcome measures. I
statistics were used to assess heterogeneity within studies. Data were analyzed using STATA software.
A total of 36 studies (N = 1987 attempted suicide and N = 1235 psychiatry control) were included for the meta-analysis. We found CSF levels of all the 3 metabolites i.e. 5-HIAA (SMD= -0.43; 95 %CI: -0.61, -0.24), HVA (SMD= -0.16; 95 %CI: -0.33, -0.00) and MHPG (SMD= -0.33; 95 %CI: -0.71, -0.05) were lower in suicide attempters. While the findings were consistent for 5-HIAA, they were inconsistent for the HVA and MHPG. CSF levels of 5-HIAA (SMD= -0.66; 95 %; CI: -1.01, -0.31), HVA (SMD= -0.14; 95 %CI: -0.45, 0.16) and MHPG (SMD= -0.12; 95 %CI: -0.56, 0.31) were significantly lower in violent suicide attempters than non-violent attempters. No significant publication bias found in any study.
We found a significant association between lower levels of CSF 5-HIAA in suicide attempters, particularly the violent ones, compared to psychiatric controls, whereas findings from CSF HVA and MHPG were inconsistent.


Teaching Video NeuroImage: Improvement in Motor Development After Start of Levodopa in Tyrosine Hydroxylase Deficiency

Etienne Janssen, Mayke Oosterloo, Estela Rubio-Gozalbo, Koen van Gassen, Joost Nicolai
PMID: 33627497   DOI: 10.1212/WNL.0000000000011757

Abstract




Longitudinal Analysis of Multiple Neurotransmitter Metabolites in Cerebrospinal Fluid in Early Parkinson's Disease

Thomas Kremer, Kirsten I Taylor, Juliane Siebourg-Polster, Thomas Gerken, Andreas Staempfli, Christian Czech, Juergen Dukart, Douglas Galasko, Tatiana Foroud, Lana M Chahine, Christopher S Coffey, Tanya Simuni, Daniel Weintraub, John Seibyl, Kathleen L Poston, Arthur W Toga, Caroline M Tanner, Kenneth Marek, Samantha J Hutten, Sebastian Dziadek, Claudia Trenkwalder, Gennaro Pagano, Brit Mollenhauer
PMID: 33942926   DOI: 10.1002/mds.28608

Abstract

Cerebrospinal fluid (CSF) levels of monoamine metabolites may represent biomarkers of Parkinson's disease (PD).
The aim of this study was quantification of multiple metabolites in CSF from PD versus healthy control subjects (HCs), including longitudinal analysis.
Absolute levels of multiple monoamine metabolites in CSF were quantified by liquid chromatography coupled with tandem mass spectrometry from 161 individuals with early PD and 115 HCs from the Parkinson's Progression Marker Initiative and de novo PD (DeNoPA) studies.
Baseline levels of homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) were lower in individuals with PD compared with HCs. HVA levels correlated with Movement Disorder Society Unified Parkinson's Disease Rating Scale total scores (P < 0.01). Both HVA/dopamine and DOPAC/dopamine levels correlated with caudate nucleus and raw DOPAC with putamen dopamine transporter single-photon emission computed tomography uptake ratios (P < 0.01). No metabolite changed over 2 years in drug-naive individuals, but some changed on starting levodopa treatment.
HVA and DOPAC CSF levels mirrored nigrostriatal pathway damage, confirming the central role of dopaminergic degeneration in early PD. © 2021 The Authors. Movement Disorders published by Wiley Periodicals LLC on behalf of International Parkinson and Movement Disorder Society.


Cerebrospinal fluid levels of monoamines among suicide attempters: A systematic review and random-effects meta-analysis

Nicolas Hoertel, Hélène Cipel, Carlos Blanco, Maria A Oquendo, Pierre Ellul, Edourd Leaune, Frédéric Limosin, Hugo Peyre, Jean-François Costemale-Lacoste
PMID: 33618064   DOI: 10.1016/j.jpsychires.2021.01.045

Abstract

It remains unclear whether the dopaminergic and noradrenergic systems may be implied in suicide attempt risk. In addition, although the serotonergic system has been extensively studied, no formal meta-analysis has been performed to examine its association with suicide attempt.
Using PRISMA methodology, we performed a systematic literature review and random-effects meta-analyses of the differences in cerebrospinal fluid (CSF) levels of 5-HIAA, HVA and MHPG between suicide attempters and individuals who never attempted suicide.
We identified 30 studies including 937 suicide attempters and 1128 non-attempters; 29 of them measured CSF levels of 5-HIAA, 22 measured CSF levels of HVA and 14 measured CSF levels of MHPG. CSF levels of 5-HIAA and HVA were significantly lower in suicide attempters than in non-attempters [SMD = -0.43 (95% CI: -0.71 to -0.15; p < 0.01) and SMD = -0.45 (95% CI: -0.72 to -0.19; p < 0.01), respectively]. We did not find a significant association between CSF MHPG levels and suicide attempt.
Our analyses relied on a limited number of studies of good quality and most studies included small sample sizes.
Both serotonin and dopamine systems may play a role in suicide attempt risk. Our findings suggest that a silo approach to biomarkers should be phased out in favor of the study of multiple systems in parallel and in the same populations to progress in the identification of the biological components independently associated with suicide risk, with the goal of identifying new treatment targets and improving suicide risk prediction.


Metabolomic analysis on blood of transgenic mice overexpressing PGC-1α in skeletal muscle

Takumi Sugimoto, Ran Uchitomi, Yukino Hatazawa, Shinji Miura, Yasutomi Kamei
PMID: 33590008   DOI: 10.1093/bbb/zbaa059

Abstract

PGC-1α expression increases in skeletal muscles during exercise and regulates the transcription of many target genes. In this study, we conducted a metabolomic analysis on the blood of transgenic mice overexpressing PGC-1α in its skeletal muscle (PGC-1α-Tg mice) using CE-TOFMS. The blood level of homovanillic acid (dopamine metabolite) and the gene expression of dopamine metabolic enzyme in the skeletal muscle of PGC-1α-Tg mice were high. The blood level of 5-methoxyindoleacetic acid was also high in PGC-1α-Tg mice. The blood levels of branched-chain α-keto acids and β-alanine were low in PGC-1α-Tg mice. These metabolites in the skeletal muscle were present in low concentration. The changes in these metabolites may reflect the skeletal muscle condition with increasing PGC-1α, such as exercise.


Towards using high-performance liquid chromatography at home

Jan Lankelma, Dirck J van Iperen, Paul J van der Sluis
PMID: 33556779   DOI: 10.1016/j.chroma.2021.461925

Abstract

In order to make high-performance liquid chromatography (HPLC) more widely available at home and in small-scale settings, we have simplified two of its most costly modules, namely the pump and the detector. This should make the setup affordable for home or small laboratory use. A manual HPLC pump was constructed so as to fit into a caulk gun from a local hardware store enabling the generation of 100-150 bar of pressure. In order to limit the pressure drop during the running of a chromatogram, a pulse dampener was developed. We further modified the electrochemical detection (ECD) system so as to use a cheap boron-doped diamond electrode with an overlay of thin filter paper, causing an eluent flow over the electrode by wicking and gravity. Both the pump and the detector are at least ten times cheaper than conventional HPLC modules. Using a home-packed Jupiter
Proteo reversed phase capillary column we show how this low-cost HPLC system generates well resolving chromatograms after direct injection of fresh urine. The ECD did not lose its sensitivity during regular use over more than half a year. For homovanillic acid (HVA), which is of medical interest, we measured a linear dynamic range of two orders of magnitude, a detection limit of HVA in the injected sample of 3 μM and a coefficient of variation <10%. The contribution to peak broadening by the detector was much smaller than the contributions by the injector and by the column. After consumption of table olives containing hydroxytyrosol (HT), its metabolite HVA in the corresponding urine could be measured quantitatively. An approach to quantify HT in table olives is presented, as well. This method provides a new tool for investigating physiology of oneself or of dear ones at home.


Reduction of dopamine and glycogen synthase kinase-3 signaling in rat striatum after continuous administration of haloperidol

Makoto Kimura, Yasunori Oda, Hiroshi Kimura, Masahito Nangaku, Yuki Hirose, Tomihisa Niitsu, Nobuhisa Kanahara, Yukihiko Shirayama, Kenji Hashimoto, Masaomi Iyo
PMID: 33485878   DOI: 10.1016/j.pbb.2021.173114

Abstract

Some individuals with schizophrenia present with a dopamine supersensitivity state (DSS) induced by a long-term administration of excessive antipsychotics; this is recognized as dopamine supersensitivity psychosis (DSP). The mechanisms underlying DSP are not established. Here, we investigated dopamine signaling in DSS rats.
Haloperidol (HAL; 0.75 mg/kg/day for 14 days) or vehicle was administered to rats via an osmotic mini-pump. We then screened DSS rats from HAL-treated rats by a voluntary locomotion test. The striatal levels of dopamine (DA) and its metabolites 3,4-hydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) were determined, as were the levels of protein kinase v-akt murine thymoma viral oncogene homolog (AKT), glycogen synthase kinase-3 (GSK-3), and phosphorylated GSK-3 in the striatal regions.
In the DSS rats, the DA, DOPAC, and HVA levels were significantly decreased. In a western blot analysis, the DSS rats exhibited a significant decrease in GSK-3α/β and an increase in the pGSK-3β/GSK-3β ratio, whereas AKT was not changed.
Our results indicated that the DSS rats had hypofunction of the basal dopamine release and AKT/GSK-3 signaling even at 7 days after the antipsychotic was discontinued. Protracted reductions in pre- and post-dopamine D2 receptor signaling might cause prolonged DSS.


Membrane bound catechol-O-methytransferase is the dominant isoform for dopamine metabolism in PC12 cells and rat brain

Yupin Su, Michael DePasquale, Gangling Liao, Ingrid Buchler, Gongliang Zhang, Spencer Byers, Gregory V Carr, James Barrow, Huijun Wei
PMID: 33503461   DOI: 10.1016/j.ejphar.2021.173909

Abstract

Impaired dopamine activity in the dorsolateral prefrontal cortex (DLPFC) is thought to contribute to cognitive deficits in diseases such as schizophrenia, attention deficit hyperactivity disorder (ADHD) and traumatic brain injury. Catechol-O-methyltransfease (COMT) metabolizes dopamine and is an important regulator of dopamine signaling in the DLPFC. In mammalian species, two isoforms of COMT protein, membrane-bound COMT (MB-COMT) and soluble COMT (S-COMT), are encoded by one COMT gene and expressed widely. While S-COMT is thought to play a dominant role in the peripheral tissues, MB-COMT is suggested to have a greater role in dopamine metabolism in the brain. However, whether a selective inhibitor for MB-COMT may effectively block dopamine metabolism remains unknown. We generated a knockout of MB-COMT in PC12 cells using CRISPR-cas9 technology to evaluate the effect of both MB and S-COMT on dopamine metabolism. Deletion of MB-COMT in PC12 cells significantly decreased homovanillic acid (HVA), completely depleted 3-methyoxytyramine (3-MT), and significantly increased 3,4-dihydroxyphenylacetic acid (DOPAC) levels. Comparison of the effect of a MB-COMT selective inhibitor LI-1141 on dopamine metabolism in wild type and MB-COMT knockout PC12 cells allowed us to confirm the selectivity of LI-1141 with respect to MB-COMT in cells. Under conditions in which LI-1141 was shown to inhibit only MB-COMT but not S-COMT, it effectively changed dopamine metabolites similar to the effect induced by tolcapone, a non-selective COMT inhibitor, suggesting that selective inhibition of MB-COMT will be effective in blocking dopamine metabolism, providing an attractive therapeutic approach in improving cognition for patients.


Saffron Extract-Induced Improvement of Depressive-Like Behavior in Mice Is Associated with Modulation of Monoaminergic Neurotransmission

Camille Monchaux De Oliveira, Line Pourtau, Sylvie Vancassel, Camille Pouchieu, Lucile Capuron, David Gaudout, Nathalie Castanon
PMID: 33799507   DOI: 10.3390/nu13030904

Abstract

Depressive disorders represent a major public health concern and display a continuously rising prevalence. Importantly, a large proportion of patients develops aversive side effects and/or does not respond properly to conventional antidepressants. These issues highlight the need to identify further therapeutic strategies, including nutritional approaches using natural plant extracts with known beneficial impacts on health. In that context, growing evidence suggests that saffron could be a particularly promising candidate. This preclinical study aimed therefore to test its antidepressant-like properties in mice and to decipher the underlying mechanisms by focusing on monoaminergic neurotransmission, due to its strong implication in mood disorders. For this purpose, the behavioral and neurobiochemical impact of a saffron extract, Safr'Inside™ (6.5 mg/kg
) was measured in naïve mice. Saffron extract reduced depressive-like behavior in the forced swim test. This behavioral improvement was associated with neurobiological modifications, particularly changes in serotonergic and dopaminergic neurotransmission, suggesting that Safr'Inside™ may share common targets with conventional pharmacological antidepressants. This study provides useful information on the therapeutic relevance of nutritional interventions with saffron extracts to improve management of mood disorders.


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